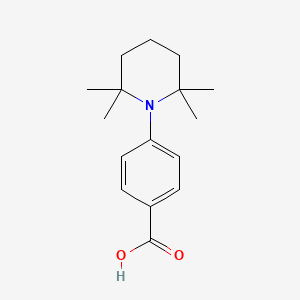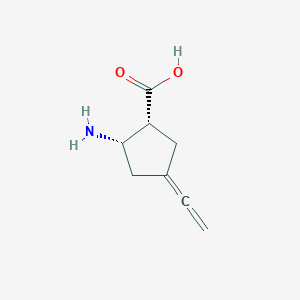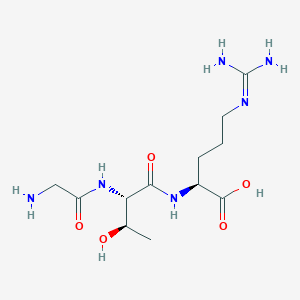
L-Arginine, glycyl-L-threonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, glycyl-L-threonyl- is a complex peptide compound that consists of multiple amino acids, including L-arginine and L-threonine. This compound is known for its significant role in various biochemical processes and has been the subject of extensive research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, glycyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Arginine, glycyl-L-threonyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
L-Arginine, glycyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides like DCC or DIC for activation.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s structure and function.
科学的研究の応用
L-Arginine, glycyl-L-threonyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of L-Arginine, glycyl-L-threonyl- involves its interaction with specific molecular targets and pathways. It can modulate nitric oxide (NO) production through the L-arginine-NO pathway, influencing vasodilation and immune responses. Additionally, it may interact with cell surface receptors and intracellular signaling molecules to exert its effects.
類似化合物との比較
Similar Compounds
L-Arginine: A precursor to nitric oxide, involved in various physiological processes.
L-Threonine: An essential amino acid important for protein synthesis and immune function.
L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl-: A related peptide with a more complex structure.
Uniqueness
L-Arginine, glycyl-L-threonyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential therapeutic applications. Its ability to modulate nitric oxide production and interact with various molecular targets sets it apart from other similar compounds.
特性
CAS番号 |
824948-22-3 |
|---|---|
分子式 |
C12H24N6O5 |
分子量 |
332.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H24N6O5/c1-6(19)9(18-8(20)5-13)10(21)17-7(11(22)23)3-2-4-16-12(14)15/h6-7,9,19H,2-5,13H2,1H3,(H,17,21)(H,18,20)(H,22,23)(H4,14,15,16)/t6-,7+,9+/m1/s1 |
InChIキー |
YXTFLTJYLIAZQG-FJXKBIBVSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)O |
正規SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


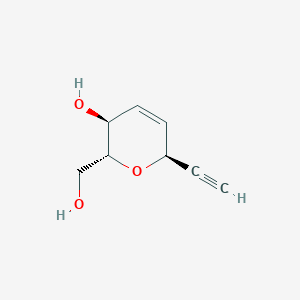
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
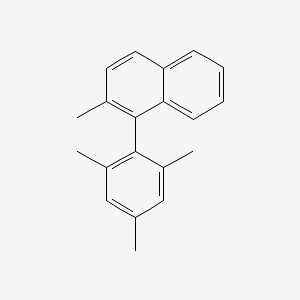

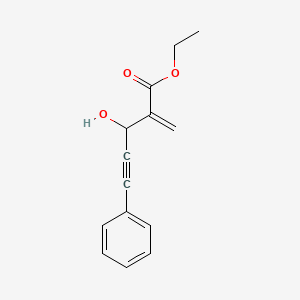

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)


![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
